2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a substituted imidazolone derivative characterized by a 3-nitrophenyl group at position 5 and a 3,4,5-trimethoxyphenylmethyl substituent. Its molecular formula is C19H20N4O5 (inferred from structural analogs in and ), with a molecular weight of 384.4 g/mol (calculated). The compound features a dihydroimidazol-4-one core, a scaffold known for diverse pharmacological activities, including antimicrobial and enzyme-modulating properties .
Properties
IUPAC Name |
2-amino-4-(3-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6/c1-27-14-7-11(8-15(28-2)16(14)29-3)10-19(17(24)21-18(20)22-19)12-5-4-6-13(9-12)23(25)26/h4-9H,10H2,1-3H3,(H3,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIFVJOKPVJMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a member of the imidazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant studies, findings, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.32 g/mol. The structure features an imidazole ring substituted with a nitrophenyl group and a trimethoxyphenyl group, which are critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in oncology and antimicrobial treatments. The following sections detail specific activities observed in various studies.
Anticancer Activity
Several studies have investigated the anticancer properties of imidazole derivatives similar to the target compound. For instance:
- In vitro Studies : Compounds with similar structural motifs have shown significant antiproliferative effects against multiple cancer cell lines. A study reported that a related compound had IC50 values ranging from 3.33 to 12.48 µM against HT1080 (fibrosarcoma), HT29 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines .
- Mechanism of Action : The proposed mechanism involves inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division. This was evidenced by molecular docking studies indicating strong binding affinities to tubulin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Studies : Similar imidazole derivatives have exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 6.25 µg/mL for some derivatives .
- Fungal Activity : Compounds structurally related to the target have shown effectiveness against Candida albicans with MIC values ranging from 3.92 to 4.01 mM .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives can be significantly influenced by their structural characteristics:
- Substituent Effects : The presence of electron-withdrawing groups (like nitro groups) and electron-donating groups (like methoxy groups) on the aromatic rings has been shown to enhance biological activity .
- Hydrophobic Interactions : Increasing lipophilicity through strategic substitutions can improve binding affinity to biological targets, thereby enhancing potency .
Case Studies
- Study on Antitumor Activity : A recent investigation into novel aldimine-type Schiff bases derived from similar compounds demonstrated promising antitumor efficacy with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Evaluation of Antimicrobial Properties : In another study, a series of imidazole derivatives were tested against clinical isolates of bacteria and fungi, revealing that modifications at specific positions on the imidazole ring led to improved antimicrobial profiles .
Data Summary Table
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have indicated that compounds similar to 2-amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one exhibit multi-target inhibition properties against key enzymes involved in inflammatory processes. Specifically, they target cyclooxygenase-2 (COX-2), lipoxygenase (5-LOX), and H+/K+ ATPase. These compounds are designed to mitigate the side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) and coxibs by providing a safer alternative for managing inflammation without compromising efficacy .
Case Study: Structure-Based Drug Design
A study focused on structure-based drug design utilized p-nitrophenyl hydrazones as multi-target inhibitors. The findings demonstrated that these compounds exhibited favorable pharmacokinetic profiles and complied with various drug-likeness rules, indicating their potential as orally bioavailable drugs with anti-inflammatory activity .
Cancer Therapy
The compound's structure suggests potential applications in oncology as well. The presence of the trimethoxyphenyl group is associated with enhanced biological activity against cancer cell lines. Research has shown that derivatives of this compound can inhibit tubulin polymerization, a critical mechanism in cancer cell division.
Case Study: Antitumor Activity
In a study evaluating novel aldimine-type Schiff bases containing the 3,4,5-trimethoxyphenyl moiety, several compounds were identified as potent antitumor agents. The most effective derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin across multiple cancer cell lines (HT1080, HT29, MCF-7, and A549). These findings underscore the potential of similar imidazolone derivatives in developing new anticancer therapies .
Drug Design and Development
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Applications in Synthesis
The compound's role as an intermediate is particularly relevant in the development of OLED materials and innovative drug formulations. Its ability to undergo various chemical transformations makes it suitable for creating diverse chemical entities with tailored properties for specific applications .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The 3-nitrophenyl group in the target compound contrasts with the phenyl group in , likely reducing electron density at the imidazolone core, which may alter reactivity or binding to redox-sensitive targets (e.g., Nrf2/Keap1 pathways, as seen in indole analogues ).
- Trimethoxyphenyl vs.
- Biological Activity Trends : Triazole-thioether derivatives (e.g., ) exhibit antimicrobial properties, suggesting that the imidazolone core and nitro groups may synergize for similar applications.
Physicochemical Properties
While direct data on the target compound’s solubility or stability is unavailable, inferences can be drawn from analogues:
- Lipophilicity : The trimethoxyphenyl group in contributes to a calculated logP of ~2.5 (estimated via ChemDraw), whereas the furan analogue has a lower logP (~1.8). The 3-nitrophenyl group in the target compound may further increase logP, favoring hydrophobic interactions.
- Thermal Stability : Methoxy groups (as in ) generally enhance thermal stability compared to nitro groups, which may introduce steric strain or decomposition pathways .
Pharmacological Potential
- Antimicrobial Activity : Imidazolone derivatives with halogenated or nitrophenyl substituents (e.g., ) show growth inhibition against E. coli and S. aureus. The target compound’s nitro group may enhance this activity via membrane disruption or enzyme inhibition.
- Enzyme Modulation : The 3-nitrophenyl group could act as a Michael acceptor, analogous to indole-mediated NADPH oxidase activation in Nrf2/Keap1 signaling .
Preparation Methods
Multi-Step Condensation and Cyclization
The primary synthesis pathway involves a three-step sequence:
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Formation of the imidazolone core via condensation of 3-nitrobenzaldehyde with 3,4,5-trimethoxybenzylamine in ethanol under reflux.
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Cyclization using ammonium acetate as a catalyst to form the dihydroimidazole ring.
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Functionalization of the amino group via nitro reduction or direct substitution, depending on the starting materials.
A representative reaction scheme is provided below:
Key reagents include potassium permanganate for oxidation and sodium borohydride for selective reduction.
Alternative Pathways Using Pre-Functionalized Intermediates
Recent approaches utilize pre-synthesized nitroaryl and methoxyaryl building blocks to streamline synthesis:
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Step 1 : Coupling of 3-nitrophenylacetonitrile with 3,4,5-trimethoxybenzyl chloride in the presence of KCO.
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Step 2 : Hydrolysis of the nitrile group to an amide using HCl/EtOH.
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Step 3 : Intramolecular cyclization with phosphorus oxychloride (POCl) to form the imidazolone ring.
This method reduces side reactions and improves yield (68–72%) compared to traditional routes.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Maximizes solubility |
| Temperature | 80–85°C | Prevents decomposition |
| Reaction Time | 6–8 hours | Ensures completion |
Polar aprotic solvents like DMF reduce yields due to premature cyclization.
Catalytic Systems
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Ammonium acetate : Enhances cyclization efficiency by stabilizing the transition state.
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Palladium on carbon (Pd/C) : Used for nitro group reduction in hydrogenation steps (1 atm H, 25°C).
Characterization and Purification
Spectroscopic Validation
| Technique | Key Signals | Assignment |
|---|---|---|
| H NMR (400 MHz) | δ 7.85 (s, 1H, NH) | Amino group |
| δ 3.75 (s, 9H, OCH) | Methoxy substituents | |
| IR (KBr) | 1685 cm (C=O) | Imidazolone carbonyl |
Data aligns with computational predictions for similar imidazolones.
Chromatographic Purification
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Condensation-Cyclization | Simple reagents | Requires harsh conditions | 58–62 |
| Pre-Functionalized Route | Higher selectivity | Multi-step purification | 68–72 |
The pre-functionalized route is preferred for large-scale synthesis despite its complexity.
Challenges and Mitigation Strategies
Nitro Group Instability
Steric Hindrance
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Challenge : Bulky 3,4,5-trimethoxyphenyl group impedes cyclization.
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Solution : Employ high-boiling solvents (e.g., toluene) to enhance mobility.
Recent Advances in Synthesis
Computational tools like DFT (Density Functional Theory) optimize reaction pathways by predicting transition states and stabilizing interactions. For example, B3LYP/6-31G(d,p) calculations validate the stability of intermediates, reducing trial-and-error experimentation .
Q & A
Q. What are the established synthetic routes for 2-amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a base-promoted cyclization of amidines with ketones, as described for analogous 4,5-dihydro-1H-imidazol-5-ones. Key steps include:
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Substrate Preparation : Use of 3-nitrophenyl and 3,4,5-trimethoxyphenyl precursors.
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Cyclization : Employing NaOH or KOH in ethanol/water mixtures at 60–80°C for 6–12 hours .
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Purification : Recrystallization from ethanol or chromatography (silica gel, CH₂Cl₂/MeOH) yields pure product.
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Optimization : Higher yields (>70%) are achieved with stoichiometric base and controlled temperature to minimize side reactions.
Table 1 : Comparative Synthesis Methods
Method Reagents/Conditions Yield (%) Reference Base-promoted NaOH, EtOH/H₂O, 80°C, 8h 72 Nitrone cycloaddition (Z)-C-(trimethoxyphenyl)nitrone, nitroalkenes 65
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry and confirms substituent positions. Crystals are grown via slow evaporation (e.g., ethanol/water). Data collection uses SHELX programs (e.g., SHELXL for refinement) .
- NMR : H and C NMR (DMSO-d6 or CDCl₃) identify proton environments (e.g., NH₂ at δ 6.5–7.0 ppm) and aryl group integration .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
Q. How is preliminary biological activity evaluated for this compound?
- Methodological Answer :
- In Vitro Assays : Antibacterial activity via minimum inhibitory concentration (MIC) testing against S. aureus and E. coli (96-well plate, 24–48h incubation). Positive controls (e.g., ciprofloxacin) validate results .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess safety margins .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved for derivatives of this compound?
- Methodological Answer :
- Data Validation : Use SHELXL for refinement, ensuring R-factor convergence (<0.05). Disordered moieties (e.g., trimethoxyphenyl groups) require PART instructions .
- ORTEP Visualization : Analyze thermal ellipsoids to distinguish static vs. dynamic disorder. Compare bond lengths/angles with similar imidazolones (e.g., C–N: 1.33–1.37 Å) .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and overlay with experimental data to validate conformations .
Q. What computational strategies predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding with biological targets (e.g., bacterial enzymes). Focus on nitro group H-bonding and aryl stacking .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess stability. RMSD plots (>10 ns trajectories) identify conformational shifts .
- QM/MM : Hybrid quantum mechanics/molecular mechanics evaluates charge distribution in the imidazolone core .
Q. How can environmental fate and ecotoxicological impacts be systematically studied?
- Methodological Answer :
- Experimental Design :
- Partitioning Studies : Measure logP (octanol/water) and solubility (HPLC-UV) to model bioaccumulation .
- Degradation Pathways : Hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV light, λ=254 nm) track stability .
- Ecotoxicology :
- Microcosm Assays : Expose aquatic organisms (e.g., Daphnia magna) to graded concentrations (0.1–100 ppm) over 48h .
- Genotoxicity : Comet assay on human lymphocytes detects DNA damage .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across studies?
- Methodological Answer :
- Source Identification : Compare assay protocols (e.g., bacterial strain differences, incubation times).
- Dosage Calibration : Validate compound purity (HPLC >95%) and solubility (DMSO stock vs. aqueous media) .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
